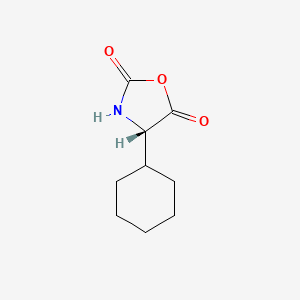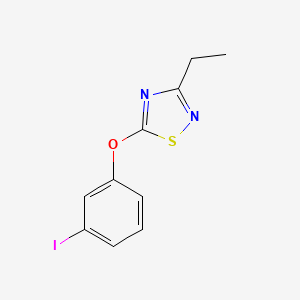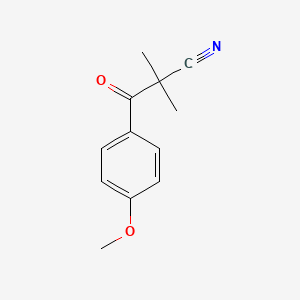
4-Bromo-N-(2-methoxybenzyl)-1h-pyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-N-(2-methoxybenzyl)-1h-pyrrole-2-carboxamide is a chemical compound with the molecular formula C13H12BrN2O2 This compound is of interest due to its unique structure, which includes a bromine atom, a methoxybenzyl group, and a pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(2-methoxybenzyl)-1h-pyrrole-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Methoxybenzylation: The attachment of a methoxybenzyl group to the nitrogen atom of the pyrrole ring.
Carboxamidation: The formation of the carboxamide group.
Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Methoxybenzylation often involves the use of methoxybenzyl chloride and a base such as sodium hydride. Carboxamidation can be carried out using an appropriate amine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
4-Bromo-N-(2-methoxybenzyl)-1h-pyrrole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
4-Bromo-N-(2-methoxybenzyl)-1h-pyrrole-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies of enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 4-Bromo-N-(2-methoxybenzyl)-1h-pyrrole-2-carboxamide involves its interaction with specific molecular targets. For example, it may bind to certain receptors or enzymes, inhibiting their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 4-Bromo-N-(2-methoxybenzyl)benzamide
- 4-Bromo-N-(2-methoxybenzyl)aniline
Uniqueness
4-Bromo-N-(2-methoxybenzyl)-1h-pyrrole-2-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. Compared to similar compounds, it may offer distinct advantages in terms of reactivity, binding affinity, or biological activity.
属性
分子式 |
C13H13BrN2O2 |
|---|---|
分子量 |
309.16 g/mol |
IUPAC 名称 |
4-bromo-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C13H13BrN2O2/c1-18-12-5-3-2-4-9(12)7-16-13(17)11-6-10(14)8-15-11/h2-6,8,15H,7H2,1H3,(H,16,17) |
InChI 键 |
UBFKADZNGTVHAV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC(=CN2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


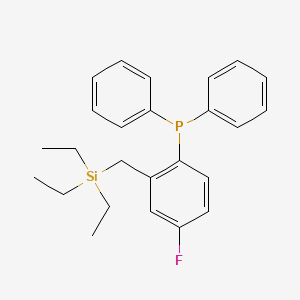
![3-[(4-Morpholino)methyl]phenylZinc bromide](/img/structure/B14896082.png)
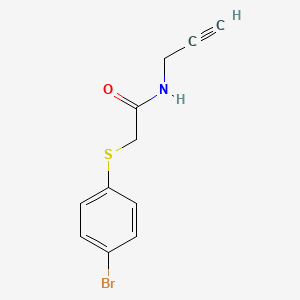
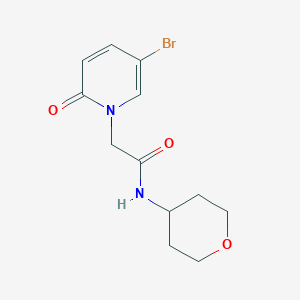
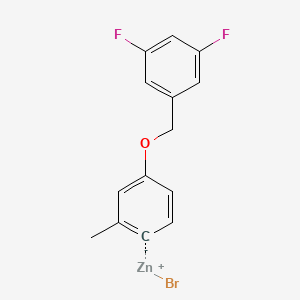
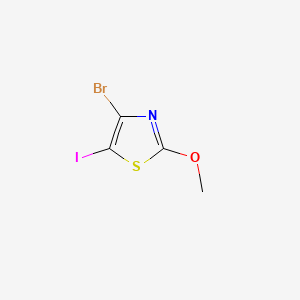
![8-Bromo-2-methoxypyrido[3,2-d]pyrimidine](/img/structure/B14896110.png)
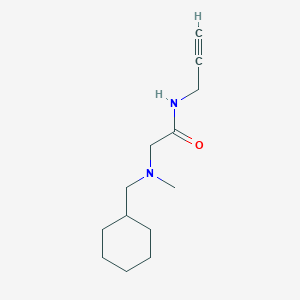
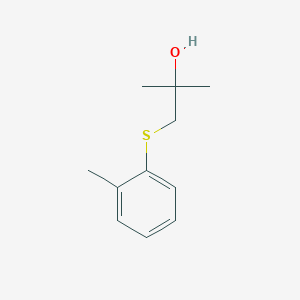
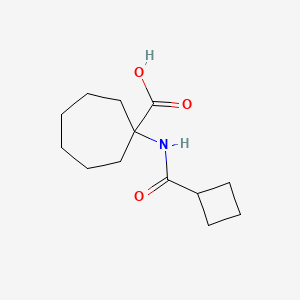
![3-({2-[2-(4-Chloro-2-methylphenoxy)propanoyl]hydrazinyl}carbonyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14896145.png)
